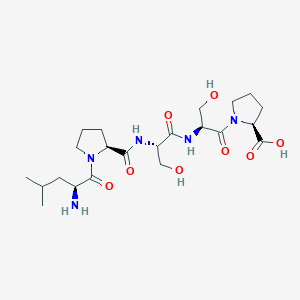![molecular formula C10H7BrO2S B14213453 Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- CAS No. 826995-50-0](/img/structure/B14213453.png)
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- is a heterocyclic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by bromination and methylation reactions . The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium azide (NaN3) in DMF or potassium cyanide (KCN) in DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Applications De Recherche Scientifique
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the bromine and methyl substituents, resulting in different reactivity and applications.
Benzo[b]thiophene-2-carboxamide:
Benzofuran-2-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical behavior and applications.
The uniqueness of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
826995-50-0 |
|---|---|
Formule moléculaire |
C10H7BrO2S |
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
6-bromo-4-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
Clé InChI |
UNRHJKVSGNHAES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=C(S2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)

![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)

![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
